

# large-scale synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

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## Compound of Interest

Compound Name: 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

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## Authored by: A Senior Application Scientist

### Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a pivotal building block in contemporary drug discovery. The 7-azaindole scaffold, of which this molecule is a key derivative, is a privileged structure found in numerous clinically significant therapeutics.[1][2] Traditional synthetic methods for azaindoles can be challenging to scale due to the electron-deficient nature of the pyridine ring.[1] This document outlines a field-proven, three-step synthetic route commencing from commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The protocol emphasizes operational safety, process control, and scalability, providing researchers and drug development professionals with a reliable methodology for producing this valuable intermediate in large quantities.

## Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole that frequently enhances pharmacological properties such as aqueous solubility and bioavailability.[1] This has led to its incorporation into a multitude of successful drug candidates and approved medicines, including inhibitors for kinases, phosphodiesterase 4B (PDE4B), and treatments for various

cancers.<sup>[3][4][5]</sup> Specifically, 7-azaindole derivatives functionalized with a carboxylic acid group, such as the target molecule 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, serve as critical intermediates for creating extensive libraries of bioactive compounds, often via amide bond formation.<sup>[5][6]</sup>

The development of a scalable and economically viable synthesis is therefore a critical objective for any drug development program targeting this pharmacophore. This guide provides a detailed protocol designed for multi-gram to kilogram-scale production.

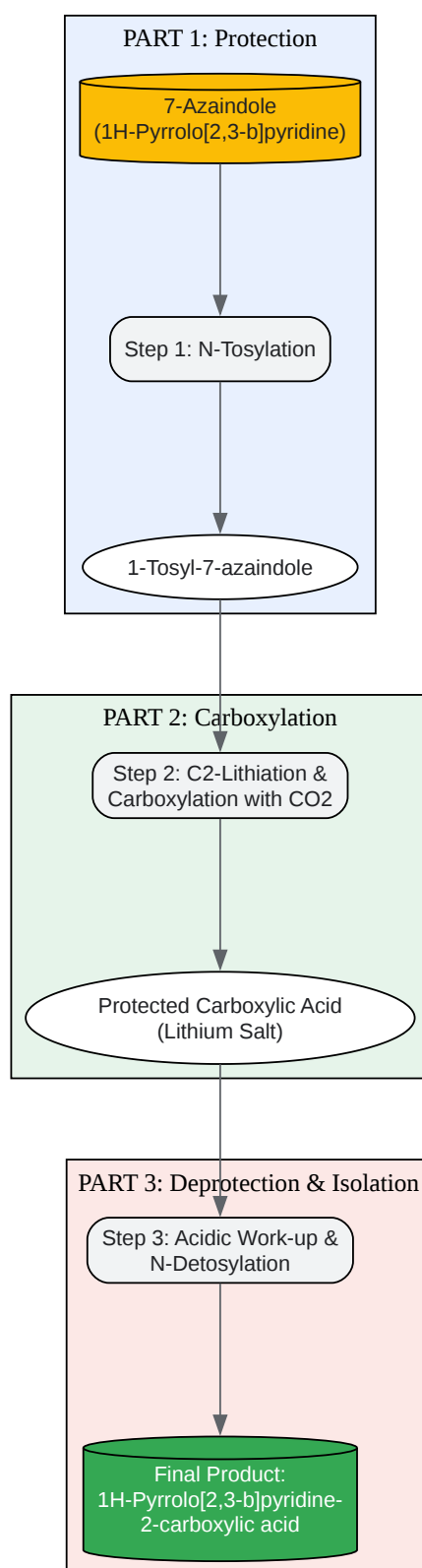
## Overview of the Synthetic Strategy

The selected synthetic pathway is a three-step process designed for efficiency and scalability. It begins with the protection of the pyrrole nitrogen of 7-azaindole, followed by a regioselective carboxylation at the C2 position, and concludes with a deprotection step to yield the final product.

Rationale for this Approach:

- **N-Protection:** The acidic proton on the pyrrole nitrogen (N1) interferes with the subsequent C2-metalation step. Protecting this position, for instance with a tosyl group, ensures that the organolithium base selectively deprotonates the C2 position. The tosyl group is robust enough to withstand the reaction conditions but can be removed cleanly in the final step.
- **Regioselective Carboxylation:** Directed ortho metalation is a powerful and well-established strategy. Using n-butyllithium (n-BuLi) allows for the specific deprotonation at C2, the most acidic carbon proton on the protected azaindole ring. The resulting lithiated intermediate can then be quenched with solid carbon dioxide (dry ice) to install the carboxylic acid moiety.
- **Deprotection:** The final step involves the hydrolysis of the N-tosyl group under basic conditions to liberate the N-H of the pyrrole ring and yield the target carboxylic acid.

Below is a workflow diagram illustrating the overall process.



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Caption: Overall workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

## Detailed Synthesis Protocol

**Safety Precaution:** This protocol involves pyrophoric (n-BuLi) and corrosive reagents. All operations must be conducted by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

### Step 1: Synthesis of 1-(Tosyl)-1H-pyrrolo[2,3-b]pyridine

**Rationale:** The tosyl protecting group is introduced to prevent the acidic N-H proton from interfering with the subsequent C-2 lithiation step. Sodium hydride is a strong base that effectively deprotonates the pyrrole nitrogen to form the sodium salt, which then reacts with tosyl chloride.

Reagent	Molar Mass ( g/mol )	Molar Eq.	Quantity (for 1 kg scale)
7-Azaindole	118.14	1.0	1.00 kg
Sodium Hydride (60% in oil)	40.00	1.2	0.51 kg
p-Toluenesulfonyl chloride (TsCl)	190.65	1.1	1.78 kg
Tetrahydrofuran (THF), anhydrous	-	-	10.0 L
N,N-Dimethylformamide (DMF), anhydrous	-	-	2.0 L

#### Procedure:

- **Setup:** Equip a 20 L jacketed reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is inerted by purging with nitrogen.
- **Reagent Charging:** Charge the reactor with anhydrous THF (10.0 L) and 7-azaindole (1.00 kg, 8.46 mol). Stir the mixture to form a slurry.

- Deprotonation: Cool the reactor to 0-5 °C using a chiller. Carefully add sodium hydride (60% dispersion in mineral oil, 0.51 kg, 12.7 mol) portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
  - Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
- Activation: Allow the mixture to stir at 0-5 °C for 1 hour after the addition is complete. The slurry should become thicker.
- Tosylation: Dissolve p-toluenesulfonyl chloride (1.78 kg, 9.31 mol) in anhydrous DMF (2.0 L). Add this solution to the reactor via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
- Reaction Monitoring: Warm the reaction mixture to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
- Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (5.0 L) while maintaining the temperature below 20 °C.
- Extraction & Isolation:
  - Transfer the mixture to a separatory funnel and add ethyl acetate (10.0 L).
  - Wash the organic layer with water (2 x 5.0 L) and then with brine (5.0 L).
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
- Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford 1-(Tosyl)-1H-pyrrolo[2,3-b]pyridine as a white crystalline solid.
  - Expected Yield: 85-95%.
  - Purity (HPLC): >98%.

## Step 2: Synthesis of 1-(Tosyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Rationale: This step involves a regioselective deprotonation at the C2 position using a strong organolithium base, followed by quenching with an electrophile (CO<sub>2</sub>). The reaction is performed at a very low temperature (-78 °C) to prevent side reactions and ensure kinetic control of the deprotonation.

Reagent	Molar Mass ( g/mol )	Molar Eq.	Quantity (for 1 kg scale)
1-(Tosyl)-7-azaindole	272.33	1.0	1.00 kg
n-Butyllithium (2.5 M in hexanes)	64.06	1.2	1.75 L
Carbon Dioxide (Dry Ice)	44.01	Excess	~2.0 kg
Tetrahydrofuran (THF), anhydrous	-	-	12.0 L

### Procedure:

- Setup: Use the same inerted reactor setup as in Step 1.
- Reagent Charging: Charge the reactor with 1-(Tosyl)-7-azaindole (1.00 kg, 3.67 mol) and anhydrous THF (12.0 L). Stir until all solid has dissolved.
- Cooling: Cool the solution to -78 °C using a dry ice/acetone or a cryogenic cooling system.
- Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 1.75 L, 4.41 mol) via a cannula or dropping funnel over 2 hours, maintaining the internal temperature at or below -70 °C.
  - Trustworthiness Note: A consistent, low temperature is the most critical parameter for this step to ensure regioselectivity and prevent degradation. The solution will typically turn a deep color upon lithiation.

- Carboxylation: Stir the mixture at -78 °C for an additional 1 hour. Then, carefully add crushed dry ice pellets portion-wise to the reaction mixture, ensuring the temperature does not rise above -60 °C. Continue adding dry ice until the exothermic reaction ceases.
- Warming & Quenching: Allow the reaction to slowly warm to room temperature overnight. Quench by adding water (5.0 L).
- Work-up:
  - Reduce the volume of THF by approximately 70% under reduced pressure.
  - Add ethyl acetate (8.0 L) and water (4.0 L).
  - Separate the layers. The product will be in the aqueous layer as the lithium salt.
  - Wash the aqueous layer with ethyl acetate (2 x 4.0 L) to remove any unreacted starting material.
  - Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl. A precipitate will form.
- Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield the N-tosyl protected carboxylic acid. This intermediate is often used directly in the next step without further purification.
  - Expected Yield: 70-85%.
  - Purity (HPLC): >95%.

Caption: Key mechanistic steps of the C2-carboxylation reaction. (Note: Image placeholders would be replaced with actual chemical structures in a real document).

## Step 3: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid

Rationale: The final step is the removal of the tosyl group. This is achieved by hydrolysis under basic conditions using sodium hydroxide. The reaction drives to completion by breaking the

sulfur-nitrogen bond. Subsequent acidification precipitates the final product.

Reagent	Molar Mass ( g/mol )	Molar Eq.	Quantity (for 1 kg scale)
Protected Carboxylic Acid	316.33	1.0	1.00 kg
Sodium Hydroxide (NaOH)	40.00	5.0	0.63 kg
1,4-Dioxane	-	-	8.0 L
Water	-	-	2.0 L
Hydrochloric Acid (2 M)	-	-	As needed

#### Procedure:

- Setup: Use a reactor equipped for heating under reflux with a stirrer and temperature probe.
- Reagent Charging: Charge the reactor with the protected carboxylic acid (1.00 kg, 3.16 mol), 1,4-dioxane (8.0 L), water (2.0 L), and sodium hydroxide (0.63 kg, 15.8 mol).
- Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours.
- Monitoring: Monitor the reaction by HPLC until the starting material is fully consumed.
- Cooling & Filtration: Cool the reaction mixture to room temperature. If any solids are present, filter them off.
- Purification:
  - Concentrate the filtrate under reduced pressure to remove the majority of the 1,4-dioxane.
  - Dilute the remaining aqueous solution with water (5.0 L).
  - Wash with methyl tert-butyl ether (MTBE) (2 x 4.0 L) to remove the byproduct, p-toluenesulfonic acid sodium salt.



- Cool the aqueous layer in an ice bath and carefully adjust the pH to 3-4 with 2 M HCl. The product will precipitate out of the solution.
- Isolation: Filter the solid product, wash thoroughly with cold water to remove any residual salts, and dry in a vacuum oven at 50 °C for 24 hours.
- Expected Yield: 80-90%.
- Purity (HPLC): >99%.

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